9-methoxy-9H-fluorene
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Overview
Description
9-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O It is a derivative of fluorene, where a methoxy group (-OCH3) is attached to the 9th position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-9H-fluorene typically involves the reaction of fluorene with methanol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where fluorene reacts with methanol in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form 9-fluorenone.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 9-Fluorenone
Reduction: Various this compound derivatives
Substitution: Substituted fluorene derivatives with different functional groups
Scientific Research Applications
9-Methoxy-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-methoxy-9H-fluorene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone: An oxidized derivative of fluorene with a carbonyl group at the 9th position.
9-Methyl-9H-fluorene: A methylated derivative of fluorene with a methyl group at the 9th position.
9,9-Dimethoxy-9H-fluorene: A derivative with two methoxy groups at the 9th position.
Uniqueness
9-Methoxy-9H-fluorene is unique due to the presence of a single methoxy group, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. Its specific interactions and applications make it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
73493-71-7 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
9-methoxy-9H-fluorene |
InChI |
InChI=1S/C14H12O/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
InChI Key |
JGLHXBNHKQAROV-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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